molecular formula C15H22N2O3 B13194171 tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13194171
M. Wt: 278.35 g/mol
InChI Key: CPUBBIRLTVVXBB-UHFFFAOYSA-N
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Description

This compound is a bicyclic heterocycle featuring a 7-oxa-3-azabicyclo[4.1.0]heptane core. The tert-butyl carbamate (Boc) group at position 3 acts as a protective group for the secondary amine, while the 1-methylpyrrole substituent at position 6 introduces aromatic and electronic diversity.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 6-(1-methylpyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-14(2,3)20-13(18)17-9-7-15(12(10-17)19-15)11-6-5-8-16(11)4/h5-6,8,12H,7,9-10H2,1-4H3

InChI Key

CPUBBIRLTVVXBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C(C1)O2)C3=CC=CN3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrrole derivative with a suitable oxirane compound under controlled conditions. The reaction is often catalyzed by a Lewis acid such as tin(II) chloride in the presence of sodium acetate in tetrahydrofuran (THF) solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate exerts its effects is not fully understood. it is believed to interact with molecular targets through hydrogen bonding and π-π interactions. These interactions can influence various biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclic Core

Compound Name Substituent at Position 6 Molecular Weight Key Properties/Applications References
Target compound 1-Methyl-1H-pyrrol-2-yl 275.32* Explored as a synthetic intermediate in kinase inhibitor development
Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate Benzyl ester (vs. tert-butyl) 341.38 Higher lipophilicity; used in prodrug strategies
tert-Butyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate Pyridin-2-yl 276.34 Enhanced hydrogen-bonding capacity; evaluated in CNS-targeting drug candidates
tert-Butyl 6-(1-methyl-1H-1,2,4-triazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 1-Methyl-1,2,4-triazol-5-yl 280.31 Increased metabolic stability; applied in antifungal agent design

*Calculated based on molecular formula C₁₅H₂₁N₂O₃.

Stereochemical and Core Modifications

  • tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 951766-54-4):
    • Stereoisomer of the target compound; exhibits distinct pharmacokinetic profiles due to spatial orientation .
    • Used in asymmetric synthesis of β-lactam antibiotics .
  • cis-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 1268521-10-3):
    • Lacks the pyrrole substituent; serves as a precursor for functionalization at position 6 .
  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 161157-50-2):
    • Base structure without substituents; foundational scaffold for SAR studies .

Biological Activity

tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets that could lead to therapeutic applications.

The molecular formula of this compound is C15H22N2O3C_{15}H_{22}N_{2}O_{3}, with a molecular weight of 278.35 g/mol. Its structure features a bicyclic framework that may influence its biological interactions.

PropertyValue
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
IUPAC Nametert-butyl 6-(1-methylpyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
InChI KeyCPUBBIRLTVVXBB-UHFFFAOYSA-N

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with biological targets through hydrogen bonding and π–π interactions, which can modulate various signaling pathways and biological processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity : Studies have shown that derivatives of bicyclic compounds can possess antimicrobial properties, potentially making them candidates for new antibiotics.

Neuroprotective Effects : Some research suggests that similar compounds may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Anticancer Potential : Preliminary studies indicate that certain structural analogs might inhibit cancer cell proliferation, suggesting a possible role in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Antimicrobial Properties :
    • A study evaluated the antimicrobial efficacy of various bicyclic compounds against Gram-positive and Gram-negative bacteria.
    • Results indicated significant inhibition zones for certain derivatives, suggesting potential applications in developing new antimicrobial agents.
  • Neuroprotective Study :
    • Research involving pyrrole derivatives demonstrated their ability to protect neuronal cells from oxidative stress.
    • The findings suggest that modifications in the bicyclic structure could enhance neuroprotective effects.
  • Anticancer Activity :
    • A recent investigation into structurally similar compounds revealed their ability to induce apoptosis in cancer cell lines.
    • The study highlighted the importance of structural features in determining anticancer activity.

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